Lipophilicity Differentiation: n-Butoxy vs. tert-Butoxy Substitution on Trifluoromethylaniline
3-Butoxy-5-(trifluoromethyl)aniline exhibits higher lipophilicity compared to its branched-chain analog, 3-(tert-Butoxy)-5-(trifluoromethyl)aniline. This difference is quantified by their respective LogP values, a critical parameter for predicting membrane permeability and oral absorption in drug candidates. The n-butoxy group provides a more extended, flexible hydrophobic chain than the compact tert-butoxy group, resulting in a higher partition coefficient. This makes the target compound more suitable for applications requiring increased lipophilicity, such as targeting intracellular compartments or crossing lipid-rich barriers.
3-(tert-Butoxy)-5-(trifluoromethyl)aniline LogP = 2.92
Difference ≈ +0.9 log units
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.8 ± 0.4 |
| Comparator Or Baseline | 3-(tert-Butoxy)-5-(trifluoromethyl)aniline (CAS 1369841-47-3): LogP = 2.92 |
| Quantified Difference | The target compound's LogP is approximately 0.9 units higher, indicating significantly greater lipophilicity. |
| Conditions | Data sourced from vendor technical datasheets and chemical databases. |
Why This Matters
A higher LogP value (3.8 vs. 2.9) indicates superior membrane permeability, which can be decisive for a compound's efficacy in cell-based assays or as a prodrug moiety.
